molecular formula C17H18N4O4S B2386791 Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 332904-57-1

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2386791
CAS RN: 332904-57-1
M. Wt: 374.42
InChI Key: PJUPMIYQZXSRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate has been evaluated for its antiproliferative effects against cancer cell lines such as K562, MV4-11, and MCF-7. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative of this compound, displayed low micromolar GI50 values. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced proliferating cell nuclear antigen (PCNA) expression levels .

Fluorescent pH Sensing

Among the synthesized derivatives, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited potent pH-sensing properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH measurements .

Synthesis of Coumarin Derivatives

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate can be utilized as a precursor for the synthesis of 7-hydroxy-4-substituted coumarins. These coumarins have diverse applications, including antioxidant, anti-inflammatory, and antimicrobial activities .

Modified Biginelli Reaction

This compound can be synthesized via the modified Biginelli reaction. By combining benzaldehyde, p-tolylurea, and methyl acetoacetate under microwave irradiation and catalysis by TsOH (p-toluenesulfonic acid), it yields methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction provides a convenient route to access the target compound .

properties

IUPAC Name

methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-9-12(22)25-3/h4-7H,8-9H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPMIYQZXSRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.